molecular formula C16H21Cl3O4 B14163477 2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 15067-52-4

2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B14163477
CAS No.: 15067-52-4
M. Wt: 383.7 g/mol
InChI Key: GGBJOVSUUMMPCG-UHFFFAOYSA-N
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Description

2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is a synthetic organic compound known for its use as a herbicide and plant growth regulator. It is a member of the phenoxypropionic acid family and is structurally related to other herbicides like 2,4,5-T. This compound is characterized by its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell elongation and division. This disrupts normal growth processes, causing the plant to grow abnormally and eventually die. The molecular targets include auxin-binding proteins and pathways involved in nucleic acid biosynthesis and cell elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to its specific ester linkage and the presence of a butoxypropyl group, which influences its solubility, stability, and overall herbicidal activity. This structural uniqueness allows it to be effective in different environmental conditions and against a broader spectrum of plant species compared to its analogs .

Properties

CAS No.

15067-52-4

Molecular Formula

C16H21Cl3O4

Molecular Weight

383.7 g/mol

IUPAC Name

2-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C16H21Cl3O4/c1-4-5-6-21-10(2)9-22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

GGBJOVSUUMMPCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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